molecular formula C8H18O B8747642 2,2,3,3-Tetramethylbutan-1-ol CAS No. 66576-24-7

2,2,3,3-Tetramethylbutan-1-ol

Cat. No.: B8747642
CAS No.: 66576-24-7
M. Wt: 130.23 g/mol
InChI Key: OCTRJUXIYWWVAR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutan-1-ol is a highly branched primary alcohol with the molecular formula C8H18O. Its structure features a hydroxyl group (-OH) on the first carbon of a butane backbone, with two methyl groups attached to both the second and third carbons (CH3 groups at C2 and C3). This extensive branching confers unique physicochemical properties, including reduced polarity, lower boiling points, and altered solubility compared to linear alcohols.

Properties

CAS No.

66576-24-7

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2,2,3,3-tetramethylbutan-1-ol

InChI

InChI=1S/C8H18O/c1-7(2,3)8(4,5)6-9/h9H,6H2,1-5H3

InChI Key

OCTRJUXIYWWVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,3,3-tetramethylbutan-1-ol with structurally related alcohols, emphasizing molecular structure, physical properties, and reactivity. Data are synthesized from analogous compounds in the evidence.

Compound Structure Type Molecular Formula Boiling Point (°C) Density (g/cm³) Primary/Secondary/Tertiary Key Applications/Properties
This compound Branched primary alcohol C8H18O ~160–170 (estimated) ~0.82–0.85 (estimated) Primary Solvent, intermediate in organic synthesis (inferred)
3-Methylbutan-1-ol (Isoamyl alcohol) Branched primary alcohol C5H12O 131–132 0.81 Primary Flavoring agent, solvent; occupational exposure limit: 100 mg/m³
2,3-Dimethylbutan-2-ol Tertiary alcohol C6H14O 120–122 0.81 Tertiary Resists oxidation; used in fragrances
2-Methylpentan-1-ol Branched primary alcohol C6H14O 148–150 0.82 Primary Intermediate in pharmaceuticals
2,2,3,3-Tetrafluoropropan-1-ol Fluorinated primary alcohol C3H4F4O 108–110 1.42 Primary High polarity solvent, electronics industry

Key Findings:

Branching Effects: Boiling Points: Increased branching reduces intermolecular van der Waals forces, lowering boiling points. For example, this compound (estimated 160–170°C) has a lower boiling point than linear 1-octanol (195°C) but higher than smaller branched alcohols like 3-methylbutan-1-ol (131°C) . Solubility: Branching decreases water solubility. While 3-methylbutan-1-ol is sparingly soluble (~2.5 g/100 mL), this compound is likely less soluble due to greater hydrophobicity .

Reactivity :

  • Oxidation : Primary alcohols typically oxidize to aldehydes/carboxylic acids, but steric hindrance from methyl groups in this compound may slow reaction rates compared to less hindered analogs like 3-methylbutan-1-ol .
  • Fluorinated Analogs : Fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropan-1-ol) exhibit enhanced polarity and acidity due to electron-withdrawing fluorine atoms, contrasting with the hydrophobic nature of methyl-substituted alcohols .

Research Highlights

  • Rheological Behavior: Studies on fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropan-1-ol) reveal similarities in viscosity and density trends with non-fluorinated analogs, suggesting that steric and electronic effects dominate over hydrogen-bonding variations in branched alcohols .
  • Synthetic Applications : Highly branched alcohols are valuable in synthesizing thermally stable polymers and specialty solvents, though their steric bulk may limit reactivity in nucleophilic substitutions .

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